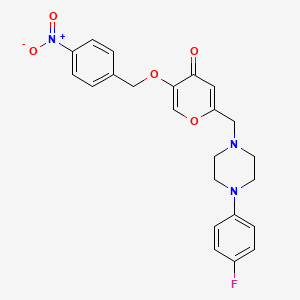

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

Descripción

Propiedades

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5/c24-18-3-7-19(8-4-18)26-11-9-25(10-12-26)14-21-13-22(28)23(16-31-21)32-15-17-1-5-20(6-2-17)27(29)30/h1-8,13,16H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSQCFFFAGLDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a piperazine moiety and a pyranone ring, which are known to contribute to various biological activities. The presence of the 4-fluorophenyl and 4-nitrobenzyl groups enhances its pharmacological profile.

- Tyrosinase Inhibition : Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin synthesis. For instance, derivatives of 4-(4-fluorobenzyl)piperazine have been shown to inhibit TYR competitively, demonstrating IC50 values in the low micromolar range . This inhibition is particularly relevant for treating hyperpigmentation disorders.

- Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic properties on B16F10 melanoma cells. Notably, it demonstrated efficacy without cytotoxicity, suggesting a favorable therapeutic window . The docking studies revealed that the compound binds effectively to the active site of TYR, blocking substrate access.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the piperazine and aromatic substituents can significantly influence biological activity. For example:

- The introduction of electron-withdrawing groups (like fluorine and nitro) enhances inhibitory potency.

- The length and flexibility of the linker between the piperazine and the pyranone core are critical for optimal binding affinity .

Case Studies

- In Vitro Studies : A study conducted on a series of 4-fluorobenzylpiperazine derivatives showed that compound 26 had an IC50 value of 0.18 μM against TYR, making it approximately 100-fold more potent than the standard kojic acid (IC50 = 17.76 μM) . These findings underline the therapeutic potential of such compounds in dermatological applications.

- Kinetic Studies : Kinetic analysis using Lineweaver-Burk plots confirmed that the compound acts as a competitive inhibitor of TYR, providing insights into its mechanism of action at the molecular level .

Data Table

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Kojic Acid | - | 17.76 | Reference inhibitor |

| Compound 26 | - | 0.18 | Potent TYR inhibitor |

| Compound 9 | - | 40.43 | Least effective in series |

Comparación Con Compuestos Similares

Structural Analogs with Pyran-4-one Cores

The closest analog is 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one (). Key differences include:

- Piperazine substituent : The target compound’s 4-fluorophenyl group vs. the analog’s 2-methoxyphenyl. Fluorine’s electronegativity may enhance metabolic stability and binding selectivity compared to methoxy’s electron-donating effects.

- Nitrobenzyl position : The target’s para-nitro group vs. the analog’s meta-nitro. Para substitution often improves π-π stacking in receptor binding, while meta may alter steric interactions.

Piperazine-Containing Heterocycles

Compounds in (e.g., 21a: 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione) share the 4-fluorophenylpiperazine moiety but differ in core structure (triazole-thione vs. pyranone).

- Triazole-thione cores () may exhibit higher rigidity and hydrogen-bonding capacity compared to pyranone’s planar, conjugated system.

- Synthetic Yields : Compound 21a was synthesized in 82% yield, suggesting efficient coupling of the 4-fluorophenylpiperazine group. This may imply similar feasibility for the target compound if analogous routes are used.

Arylpiperazine Derivatives with Varied Cores

- Compound 5 (): A butanone-linked pyrazole-trifluoromethylphenylpiperazine.

- Compound 21 (): A thiophene-piperazine derivative. Thiophene’s aromaticity differs from pyranone’s oxygenated ring, which may alter solubility and redox properties.

Implications of Structural Variations

- Piperazine Substituents :

- Nitrobenzyl Position: Para-nitro (target): Maximizes resonance stabilization and dipole interactions in binding pockets.

Q & A

Q. Critical Parameters :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purify intermediates via column chromatography (gradient elution: 10–30% EtOAc in hexane) .

Q. Table 1: Representative Yields from Key Steps

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperazine Methylation | 75–80 | ≥95% |

| Pyranone Condensation | 60–65 | 90% |

| Mitsunobu Coupling | 50–55 | 85% |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

Standardized Bioassays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. For example, combine kinase inhibition (IC₅₀) with apoptosis assays (Annexin V staining).

Structural Verification : Confirm compound identity via high-resolution LC-MS (Q-TOF) and ¹³C NMR to rule out regioisomeric byproducts .

Dose-Response Reproducibility : Test activity across multiple concentrations (1 nM–100 µM) in triplicate, accounting for solvent effects (DMSO ≤0.1% v/v) .

Case Study : Inconsistent antimicrobial activity was traced to residual solvents in early batches; reformulation improved reproducibility .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- Purity Analysis :

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .

- ¹H/¹³C NMR : Key signals include the pyranone carbonyl (δ ~170 ppm) and piperazine CH₂ (δ ~3.5 ppm) .

- Stability Studies :

- Accelerated degradation (40°C/75% RH, 4 weeks) monitored via LC-MS to detect hydrolysis of the nitrobenzyloxy group .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

Systematic Substitution :

- Vary the fluorophenyl (e.g., chloro, methoxy) and nitrobenzyl groups (e.g., cyano, trifluoromethyl) to assess electronic effects.

- Replace the piperazine moiety with morpholine or thiomorpholine to probe steric tolerance .

Computational Modeling :

- Dock analogs into target receptors (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities .

In Vitro Profiling :

- Screen analogs against a panel of 50+ enzymes/receptors to identify off-target effects .

Q. Table 2: SAR Trends in Analogs

| Modification | Target Affinity (IC₅₀) | Selectivity Index |

|---|---|---|

| 4-Fluorophenyl → 4-Cl | 12 nM → 8 nM | 1.5x improvement |

| Nitrobenzyl → Trifluoromethyl | 25 nM → 15 nM | Reduced off-target |

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent System : Ethanol/water (7:3) at 60°C, slow cooling to 4°C yields needle-like crystals (purity ≥99%) .

- Alternative : Dichloromethane/hexane (1:5) for rapid crystallization (purity ~97%) .

Advanced: How can metabolomic profiling elucidate the compound’s mechanism of action?

Methodological Answer:

Untargeted Metabolomics : Treat cells (e.g., HeLa) with the compound (10 µM, 24 hrs), extract metabolites, and analyze via UPLC-Q-Exactive MS.

Pathway Enrichment : Use MetaboAnalyst to identify dysregulated pathways (e.g., glycolysis, nucleotide synthesis) .

Validation : Knock down candidate targets (siRNA) and repeat metabolomics to confirm causality .

Basic: What spectroscopic techniques confirm the nitrobenzyloxy group’s integrity?

Methodological Answer:

- FT-IR : Nitro group asymmetric stretch at ~1520 cm⁻¹ .

- ¹H NMR : Aromatic protons of nitrobenzyl at δ ~8.2–8.4 ppm (doublets, J = 8.5 Hz) .

Advanced: What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

Prodrug Design : Mask the nitro group as an amine (reducible in vivo) to enhance specificity .

Pharmacokinetic Tuning : Introduce polar groups (e.g., sulfonate) to reduce brain penetration and CNS toxicity .

Toxicogenomics : Perform RNA-seq on treated tissues to identify early off-target biomarkers .

Basic: How should researchers handle discrepancies in melting point data?

Methodological Answer:

- Standardization : Use a Kofler hot-stage apparatus with calibration (NIST standards).

- Common Range : Reported m.p. 168–172°C; deviations >2°C suggest impurities .

Advanced: What computational methods predict metabolic hotspots for lead optimization?

Methodological Answer:

CYP450 Metabolism Prediction : Use StarDrop’s DEREK Nexus to identify labile sites (e.g., nitro group reduction).

Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; prioritize stable analogs .

In Silico Toxicity : Apply ProTox-II to flag hepatotoxic or mutagenic metabolites .

Q. Table 3: Predicted Metabolic Sites

| Position | Metabolic Pathway | Risk Level |

|---|---|---|

| Nitrobenzyl C-4 | Reduction to amine | High |

| Piperazine N-1 | N-Oxidation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.